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Compound of Interest

Compound Name: 8-Aminoquinaldine

Cat. No.: B105178 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of the spectroscopic data for 8-
Aminoquinaldine (also known as 8-amino-2-methylquinoline), a pivotal heterocyclic amine in

medicinal chemistry and synthetic organic chemistry. Due to the limited availability of public,

detailed spectral data for 8-Aminoquinaldine, this document presents the available mass

spectrometry data for the target compound and supplements it with a complete spectroscopic

profile of its parent compound, 8-Aminoquinoline, for comparative context. This guide includes

structured data tables, detailed experimental methodologies for key analytical techniques, and

a workflow diagram for spectroscopic analysis, serving as a vital resource for researchers

engaged in drug discovery and material science.

Compound Identification
Systematic Name: 2-Methylquinolin-8-amine

Common Name: 8-Aminoquinaldine

CAS Number: 18978-78-4[1][2]

Molecular Formula: C₁₀H₁₀N₂[1][2]

Molecular Weight: 158.20 g/mol [1][2][3]
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Spectroscopic Data of 8-Aminoquinaldine
Detailed, publicly accessible peak lists for NMR and IR spectroscopy of 8-Aminoquinaldine
are not readily available. The following sections describe the available mass spectrometry data

and the expected characteristics for NMR and IR spectra based on the compound's structure.

Mass Spectrometry (MS)
Mass spectrometry of 8-Aminoquinaldine confirms its molecular weight. The primary

fragmentation pattern involves the loss of a hydrogen atom and a methyl radical.

m/z Value Assignment Description

158 [M]⁺• Molecular Ion

157 [M-H]⁺ Loss of a hydrogen atom

131 [M-HCN-H]⁺ Further fragmentation

Data sourced from PubChem CID 140457.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy -
Expected Features
While specific peak assignments are unavailable, a theoretical analysis of 8-
Aminoquinaldine's structure allows for the prediction of its ¹H and ¹³C NMR spectral features.

¹H NMR: The spectrum is expected to show signals in the aromatic region corresponding to

the protons on the quinoline ring system. A distinct singlet in the aliphatic region would

correspond to the methyl (CH₃) group at the C2 position. Another signal, likely broad, would

be attributed to the amine (NH₂) protons at the C8 position.

¹³C NMR: The spectrum would display ten distinct signals corresponding to the ten carbon

atoms in the molecule. Signals for the carbon atoms of the quinoline ring would appear in the

downfield aromatic region, while the signal for the methyl carbon would be found in the

upfield aliphatic region.
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Infrared (IR) Spectroscopy - Expected Features
The IR spectrum of 8-Aminoquinaldine is expected to exhibit characteristic absorption bands

corresponding to its functional groups.

N-H Stretching: Symmetric and asymmetric stretching vibrations for the primary amine (NH₂)

group are expected in the 3300-3500 cm⁻¹ region.

C-H Stretching: Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹,

while aliphatic C-H stretching from the methyl group would be just below 3000 cm⁻¹.

C=C and C=N Stretching: Aromatic ring stretching vibrations are anticipated in the 1400-

1600 cm⁻¹ range.

N-H Bending: The scissoring vibration of the primary amine group is expected around 1600

cm⁻¹.

Spectroscopic Data of 8-Aminoquinoline (Reference
Compound)
For contextual and comparative purposes, the detailed spectroscopic data for the parent

compound, 8-Aminoquinoline (CAS: 578-66-5), is provided below.

Disclaimer: The following data pertains to 8-Aminoquinoline, not 8-Aminoquinaldine.

¹H Nuclear Magnetic Resonance (NMR) of 8-
Aminoquinoline
Solvent: CDCl₃
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Chemical Shift (δ) ppm Multiplicity Assignment

8.79 dd H2

8.05 dd H4

7.37 dd H3

7.33 t H6

7.09 dd H5

6.83 dd H7

4.80 (broad) s NH₂

Note: Peak assignments are based on typical quinoline spectra and may vary slightly based on

recording conditions.

¹³C Nuclear Magnetic Resonance (NMR) of 8-
Aminoquinoline
Solvent: DMSO-d₆

Chemical Shift (δ) ppm Assignment

147.2 C8a

145.4 C8

138.0 C2

136.1 C4

128.6 C6

127.4 C4a

121.2 C3

113.8 C5

109.9 C7
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Note: Data sourced from various chemical databases. Assignments are based on standard

quinoline numbering.

Infrared (IR) Spectroscopy of 8-Aminoquinoline
Frequency (cm⁻¹) Intensity Assignment

3440, 3320 Strong, sharp N-H Stretch

3050 Medium Aromatic C-H Stretch

1620 Strong N-H Bend

1580, 1500, 1470 Strong Aromatic C=C Stretch

820, 780 Strong C-H Bend (out-of-plane)

Note: Data represents typical values and may vary.

Mass Spectrometry (MS) of 8-Aminoquinoline
The mass spectrum of 8-Aminoquinoline shows a prominent molecular ion peak, confirming its

molecular weight.

m/z Value Relative Intensity (%) Assignment

144 100 [M]⁺•

117 33 [M-HCN]⁺•

145 16 [M+1]⁺

89 11 [C₇H₅]⁺

Data sourced from PubChem CID 11359 and NIST.[4]

Experimental Protocols
The following are generalized methodologies for acquiring the spectroscopic data presented.

Specific parameters may vary depending on the instrumentation.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-20 mg of the compound in a suitable

deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS)

as an internal standard (0 ppm).[5]

Data Acquisition: Place the prepared sample in an NMR tube and insert it into the

spectrometer. For ¹H NMR, operate the instrument at a frequency of 300-600 MHz. For ¹³C

NMR, a frequency of 75-150 MHz is common.[5]

Data Processing: The acquired Free Induction Decay (FID) signal is Fourier transformed to

obtain the spectrum. The spectrum is then phased, baseline-corrected, and referenced to the

TMS signal.[5]

Infrared (IR) Spectroscopy
Sample Preparation (KBr Pellet): Grind a small amount of the solid sample with dry

potassium bromide (KBr). Press the mixture into a thin, transparent disk using a hydraulic

press.[5]

Sample Preparation (ATR): Place the solid sample directly onto the Attenuated Total

Reflectance (ATR) crystal.[5]

Data Acquisition: Record a background spectrum (empty sample compartment or pure KBr

pellet). Then, record the sample spectrum, typically over a range of 4000-400 cm⁻¹.[5]

Data Processing: The final absorbance or transmittance spectrum is generated by ratioing

the sample spectrum against the background spectrum.[5]

Mass Spectrometry (MS)
Sample Introduction: Introduce the sample into the mass spectrometer. This is often done via

a Gas Chromatography (GC) system for separation prior to analysis.[6]

Ionization: Ionize the sample molecules in the ion source, commonly using Electron

Ionization (EI). This involves bombarding the molecules with a high-energy electron beam,

creating a molecular ion and various fragment ions.[6]
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Mass Analysis: Accelerate the ions into a mass analyzer (e.g., quadrupole or time-of-flight),

which separates them based on their mass-to-charge (m/z) ratio.[6]

Detection: A detector records the abundance of ions at each m/z value to generate the mass

spectrum.[6]

Visualization of Spectroscopic Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical

compound.

Workflow for Spectroscopic Analysis of 8-Aminoquinaldine

Compound Preparation

Spectroscopic Analysis

Data Interpretation & Reporting

Synthesis & Purification

Purity Check (TLC, HPLC)

NMR Spectroscopy
(¹H, ¹³C)

Mass Spectrometry
(EI, ESI)

IR Spectroscopy
(FTIR-ATR)

Structure Elucidation

Data Archiving & Reporting
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Click to download full resolution via product page

Caption: General workflow from compound synthesis to spectroscopic analysis and final data

interpretation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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